molecular formula C8H7ClN2O3 B098350 2-Chloro-N-(4-nitrophenyl)acetamide CAS No. 17329-87-2

2-Chloro-N-(4-nitrophenyl)acetamide

Cat. No. B098350
M. Wt: 214.6 g/mol
InChI Key: AZURFBCEYQYATI-UHFFFAOYSA-N
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Patent
US05604237

Procedure details

Chloroacetyl chloride (11 ml) was added dropwise to a stirred mixture of potassium carbonate (18.8 g) and 4-nitroaniline (15 g) in DMF (100 ml) maintained at 0°. The mixture was then allowed to stand overnight at room temperature and poured into crushed ice. A yellow solid was recovered and crystallised from toluene containing isopropyl alcohol (10%) to give the title compound (10 g), MP: 180°.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].C(=O)([O-])[O-].[K+].[K+].[N+:12]([C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=1)([O-:14])=[O:13]>CN(C=O)C>[Cl:1][CH2:2][C:3]([NH:19][C:18]1[CH:20]=[CH:21][C:15]([N+:12]([O-:14])=[O:13])=[CH:16][CH:17]=1)=[O:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
18.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at 0°
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
CUSTOM
Type
CUSTOM
Details
A yellow solid was recovered
CUSTOM
Type
CUSTOM
Details
crystallised from toluene
ADDITION
Type
ADDITION
Details
containing isopropyl alcohol (10%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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